Cas no 649757-51-7 (3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid)

3-Amino-5-(4-bromophenyl)thiophene-2-carboxylic acid is a brominated thiophene derivative with significant utility in organic synthesis and pharmaceutical research. Its structure incorporates both an amino group and a carboxylic acid functionality, making it a versatile intermediate for constructing heterocyclic compounds and bioactive molecules. The presence of the 4-bromophenyl substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the synthesis of complex architectures. This compound is particularly valuable in medicinal chemistry for developing thiophene-based scaffolds with potential therapeutic applications. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic workflows.
3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid structure
649757-51-7 structure
Product Name:3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid
CAS No:649757-51-7
MF:C11H8BrNO2S
MW:298.155720710754
CID:409995
PubChem ID:53443455
Update Time:2025-10-12

3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylic acid, 3-amino-5-(4-bromophenyl)-
    • 3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid
    • 649757-51-7
    • BBNPJAUKYYWMIF-UHFFFAOYSA-N
    • SCHEMBL3081896
    • DTXSID80703082
    • AKOS017553830
    • EN300-142806
    • Inchi: 1S/C11H8BrNO2S/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15)
    • InChI Key: BBNPJAUKYYWMIF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CC(=C(C(=O)O)S1)N

Computed Properties

  • Exact Mass: 296.94594
  • Monoisotopic Mass: 296.94591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 91.6Ų

Experimental Properties

  • PSA: 63.32

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Additional information on 3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid

Comprehensive Overview of 3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid (CAS No. 649757-51-7)

3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid (CAS No. 649757-51-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This compound belongs to the thiophene family, a class of heterocyclic compounds known for their versatile applications in drug discovery, agrochemicals, and advanced materials. The presence of both amino and carboxylic acid functional groups makes it a valuable intermediate for synthesizing more complex molecules.

Researchers are particularly interested in 3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid due to its potential role in developing small-molecule inhibitors and bioconjugates. Its structural features, including the 4-bromophenyl moiety, contribute to its ability to interact with biological targets, making it a candidate for drug discovery projects. Recent studies have explored its utility in cancer research, where thiophene derivatives are being investigated for their anti-proliferative properties.

In the context of material science, this compound is also being evaluated for its potential in organic electronics. Thiophene-based molecules are widely used in organic light-emitting diodes (OLEDs) and conductive polymers, thanks to their excellent electron-transport properties. The bromine substituent in 3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid offers opportunities for further functionalization via cross-coupling reactions, a hot topic in green chemistry and sustainable synthesis.

One of the most frequently asked questions about this compound is its synthetic route. The preparation typically involves multi-step organic reactions, including Pd-catalyzed coupling and cyclization techniques. Researchers often search for optimized synthesis protocols to improve yield and purity, reflecting the growing demand for high-efficiency chemical processes. Additionally, its solubility and stability under various conditions are critical parameters for industrial applications.

Another trending topic related to 649757-51-7 is its role in medicinal chemistry. With the rise of personalized medicine and targeted therapies, scientists are exploring how thiophene derivatives can be tailored to interact with specific enzymes or receptors. The amino and carboxylic acid groups in this compound provide handles for further modifications, enabling the creation of bioactive molecules with enhanced properties.

From an SEO perspective, keywords such as "thiophene-2-carboxylic acid derivatives", "bromophenyl thiophene synthesis", and "CAS 649757-51-7 applications" are highly relevant. These terms align with what researchers and industry professionals frequently search for, ensuring this content reaches the right audience. The compound’s potential in neurological research and antimicrobial agents further expands its relevance in contemporary scientific discussions.

In conclusion, 3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid (CAS No. 649757-51-7) is a multifaceted compound with promising applications across multiple disciplines. Its unique structural attributes and adaptability make it a subject of ongoing research, particularly in pharmaceutical development and advanced materials. As scientific inquiry continues to evolve, this compound is likely to remain at the forefront of innovation in organic chemistry and molecular design.

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